molecular formula C14H20N2O4 B1505961 tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate CAS No. 959636-64-7

tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate

Número de catálogo B1505961
Número CAS: 959636-64-7
Peso molecular: 280.32 g/mol
Clave InChI: MLEMVVFYMMWVBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

959636-64-7

Nombre del producto

tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate

Fórmula molecular

C14H20N2O4

Peso molecular

280.32 g/mol

Nombre IUPAC

tert-butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-4-9-10(5-7-16)15-12(18)8-11(9)17/h8H,4-7H2,1-3H3,(H2,15,17,18)

Clave InChI

MLEMVVFYMMWVBG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)NC(=O)C=C2O

SMILES canónico

CC(C)(C)OC(=O)N1CCC2=C(CC1)NC(=O)C=C2O

Origen del producto

United States

Synthesis routes and methods

Procedure details

Ethyl diazoacetate (66.72 mmol, 6.93 ml) and BF3Et2O (56.45 mmol, 7.09 ml) were simultaneously, but independently added during several minutes to a stirred solution of tbutyl 4-oxopiperidine-1-carboxylate (51.32 mmol, 10.21 g) in anhydrous diethyl ether (50 ml) at −10° C. The mixture was stirred for an additional 3 hours while being allowed to warm to room temperature. Aqueous K2CO3 was added dropwise to the stirred mixture until gaseous evolution ceased. The reaction mixture was parted between ether and water. The organic layer was dried and concentrated in vacuo to afford 14.17 g (97%) of 1-tert-butyl 4-ethyl 5-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate. A mixture of 1-tert-butyl 4-ethyl 5-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate (17.61 mmol, 5.02 g), MeOH (45 ml) and NH4OAc (176.1 mmol, 13.57 g) was stirred at room temperature until the starting material totally disappeared (˜12 h). The reaction mixture was then concentrated under reduced pressure and re-dissolved in DCM. Extraction wit sat. aq. NaHCO3 was followed by drying and concentration in vacuo to furnish 4.98 g (99%) of 1-tert-butyl 4-ethyl 5-amino-2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate. 1H-NMR (CDCl3) δ 4.15 (2H), 3.55 (2H), 3.41 (2H), 2.59 (2H), 2.48 (2H), 1.46 (9H), 1.28 (3H) ppm. Ethyl malonyl chloride (7.76 mmol, 0.975 ml) was added dropwise over several minutes to a stirred solution of 1-tert-butyl 4-ethyl 5-amino-2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate (7.05 mmol, 2.00 g) and Et3N (14.10 mmol, 1.97 ml) in DCM (34 ml) at 0° C. After 2 h of stirring, the suspension was concentrated under reduced pressure, diluted with EtOAc and successively washed with sat. aq. NaHCO3, H2O and brine. The organic layer was dried and concentrated to give a viscous oil. The crude material was dissolved in EtOH (35 ml) and then treated with NaOEt (21.16 mmol, 1.44 g) for 3 h at room temperature. EtOH was evaporated to give the sodium salt of the desired product which was washed several times with 20% EtOAc/hexanes. The crude sodium salt was diluted with water, acidified with 2 N HCl (pH 7) and extracted with EtOAc. The organic layer was dried and concentrated in vacuo to give 1.12 g (45%) of 7-tert-butyl 3-ethyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-3,7-dicarboxylate. 1H-NMR (CDCl3) δ 13.97 (1H), 12.21 (1H), 4.46 (2H), 3.67 (2H), 3.57 (2H), 2.94 (2H), 2.84 (2H), 1.51 (9 H), 1.45 (3 H) ppm. 2 N NaOH (13 ml) was added to 7-tert-butyl 3-ethyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-3,7-dicarboxylate (0.95 g, 2.70 mmol) and the reaction mixture was heated to reflux for 3 h. After cooling to room temperature and acidifying to pH 0, the mixture was extracted with EtOAc. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to give 757 mg (99%) of tert-butyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-7-carboxylate. 1H-NMR (DMSO-d6) δ 10.81 (1H), 10.68 (1H), 5.50 (1H), 3.48 (2H), 3.39 (2H), 2.72 (2H), 2.60 (2H), 1.42 (9 H) ppm.
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
7-tert-butyl 3-ethyl 4-hydroxy-2-oxo-1,2,5,6,8,9-hexahydro-7H-pyrido[2,3-d]azepine-3,7-dicarboxylate
Quantity
0.95 g
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.